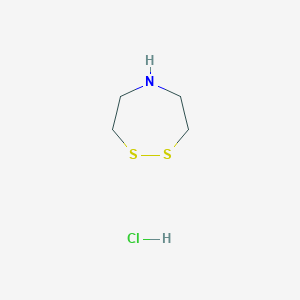

1,2,5-Dithiazepane hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted 1,5,3-dithiazepanes involves heterocyclization methods . A general approach to the synthesis of 1,5,3-dithiazepanes is the three-component condensation of primary amines with formaldehyde and ethane-1,2-dithiol . The reaction time was found to be 30 minutes .Molecular Structure Analysis

1,2,5-Dithiazepane has a molecular formula of C4H9NS2, an average mass of 135.251 Da, and a mono-isotopic mass of 135.017639 Da . It contains a total of 16 bonds, including 7 non-H bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 disulfide .Physical And Chemical Properties Analysis

1,2,5-Dithiazepane has a molecular formula of C4H9NS2, an average mass of 135.251 Da, and a mono-isotopic mass of 135.017639 Da .Aplicaciones Científicas De Investigación

Synthesis of Thioesters and Peptides

1,2,5-Dithiazepane hydrochloride has been employed in the synthesis of thioesters and latent thioesters, critical intermediates in organic synthesis and peptide assembly. The compound facilitates the formation of thioacids and amides, offering a pathway to synthesize peptides, which are essential in the study of proteins and enzyme activities (Melnyk & Agouridas, 2014).

Multicomponent Reactions for Heterocyclic Compounds

Multicomponent reactions (MCRs) involving 1,2,5-dithiazepane hydrochloride lead to the formation of hydroxyl-substituted 1,3,5-dithiazepanes and various macroheterocycles. These reactions demonstrate the compound's versatility in creating complex structures, which are valuable for developing new materials and studying molecular interactions (Khabibullina et al., 2014).

Catalyst Development and Synthesis Efficiency

1,2,5-Dithiazepane hydrochloride has been utilized in the presence of catalysts to synthesize dithiazepane derivatives more efficiently. These catalyst-based methods enhance the synthesis process, contributing to the development of compounds with potential applications in various industries, including pharmaceuticals and materials science (Makhmudiyarova et al., 2014).

Sorption Properties and Environmental Applications

Research has explored the sorption properties of bis-1,5,3-dithiazepanes synthesized from 1,2,5-dithiazepane hydrochloride. These compounds have shown efficacy in recovering silver(I) and palladium(II) from solutions, indicating their potential for environmental remediation and metal recovery processes (Akhmetova et al., 2014).

Enhancement of Material Properties

The incorporation of 1,2,5-dithiazepane hydrochloride derivatives has been investigated for enhancing the antiwear and extreme pressure properties of mineral oils. These studies suggest applications in improving lubricants for industrial and automotive use, highlighting the compound's role in material science (Khabibullina et al., 2016).

Mecanismo De Acción

Target of Action

1,2,5-Dithiazepane hydrochloride is an organic sulfur compound . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with.

Mode of Action

It’s known that this compound is used as a source of sulfur in organic synthesis . This suggests that it may interact with its targets by introducing sulfur atoms into certain biochemical structures or pathways.

Biochemical Pathways

Given its role as a sulfur source in organic synthesis , it’s plausible that it could influence pathways involving sulfur-containing molecules or structures.

Result of Action

As a sulfur source in organic synthesis , it may contribute to the formation of sulfur-containing compounds, which could have various effects depending on the specific context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that, like many compounds, it should be stored properly to maintain its stability .

Propiedades

IUPAC Name |

1,2,5-dithiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2.ClH/c1-3-6-7-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFIVQDWXKRXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Dithiazepane hydrochloride | |

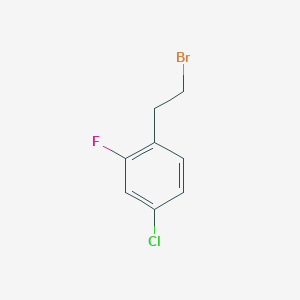

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

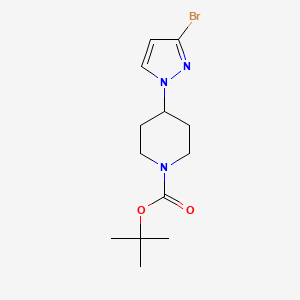

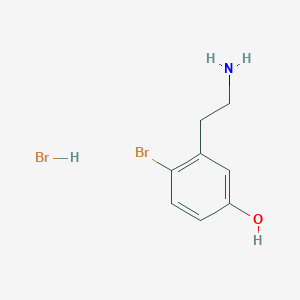

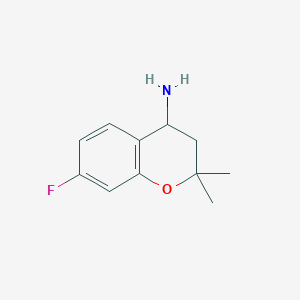

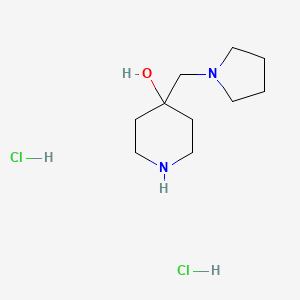

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)